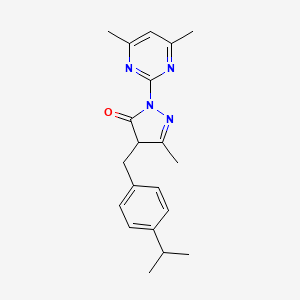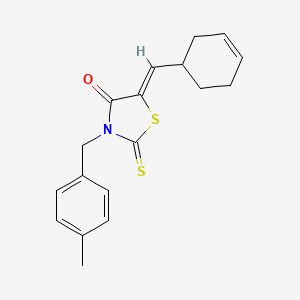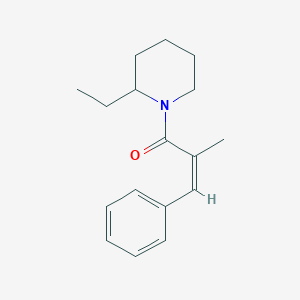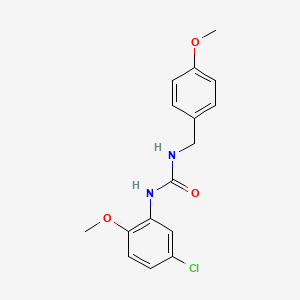![molecular formula C15H11ClN4OS2 B5371835 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by inhibiting the activity of JAK enzymes that play a key role in the immune system.
Mécanisme D'action
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a role in the immune system. By inhibiting JAK enzymes, this compound reduces the production of pro-inflammatory cytokines, which helps to reduce inflammation and joint damage in patients with rheumatoid arthritis and improve skin symptoms in patients with psoriasis.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in patients with rheumatoid arthritis and psoriasis. It also reduces the activation of T cells and B cells, which play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide has several advantages for lab experiments, including its high selectivity for JAK enzymes, its oral bioavailability, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and its short half-life in the body.
Orientations Futures
There are several future directions for the development of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide and other JAK inhibitors. These include the exploration of new JAK isoforms and their roles in the immune system, the development of more selective JAK inhibitors with fewer off-target effects, and the investigation of combination therapies with other drugs for the treatment of autoimmune diseases. Additionally, this compound and other JAK inhibitors may have potential applications in the treatment of other diseases such as cancer and viral infections.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2-pyrimidinylthio)acetic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has shown promising results in reducing inflammation and joint damage in patients with rheumatoid arthritis and improving skin symptoms in patients with psoriasis.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c16-11-4-2-10(3-5-11)12-8-22-15(19-12)20-13(21)9-23-14-17-6-1-7-18-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYEPGZVORYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5371777.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)

